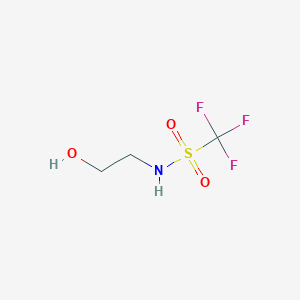
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1803789-95-8 . It has a molecular weight of 223.1 and a molecular formula of C8H2F5NO. The compound is typically in a liquid-oil physical form .
Molecular Structure Analysis
The molecular structure of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile consists of a benzonitrile core with fluorine and trifluoromethoxy substituents. The exact 3D structure may be viewed using specialized software .Physical And Chemical Properties Analysis
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a liquid-oil at ambient temperature . The compound has a molecular weight of 223.1 and a molecular formula of C8H2F5NO.Applications De Recherche Scientifique
High Temperature Vapor Phase Reactions
Fluorinated benzonitriles, including compounds similar to 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile, have been studied for their reactivity in high temperature vapor phase reactions. These reactions are crucial in the synthesis of fluorinated compounds, which are valuable for their unique properties in materials science and chemical synthesis. For example, nitrogen trifluoride reacts with benzylic substrates to produce various difluoroaminated products, highlighting the versatility of fluorinated compounds in chemical transformations (Belter, 2011).
Catalytic Reduction of Dioxygen
Fluorinated benzonitriles are used in studies exploring the catalytic reduction of dioxygen, a reaction of great interest for its relevance to fuel cells and energy conversion technologies. Cobalt corroles, which are macrocyclic compounds, have been examined for their efficiency in reducing dioxygen in various systems. These studies underscore the potential of fluorinated compounds in enhancing the performance of catalytic processes (Kadish et al., 2008).
Electrolyte Additives for Lithium-Ion Batteries
The research on fluorinated benzonitriles as electrolyte additives for lithium-ion batteries reveals their significance in improving battery performance. A study on 4-(Trifluoromethyl)-benzonitrile demonstrated its role in enhancing the cyclic stability of high voltage lithium ion batteries, indicating the importance of such fluorinated compounds in developing more efficient and durable energy storage systems (Huang et al., 2014).
Photoredox Catalysis
Fluorinated benzonitriles are also relevant in the field of photoredox catalysis, a powerful technique for activating molecules using light. The synthesis and functionalization of compounds through photoredox catalysis have been greatly advanced by the use of fluorinated motifs, which can significantly alter the electronic properties of molecules and thus their reactivity (Lee et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKUCKULZAADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)


![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![(Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B2986681.png)

![1-Methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2986685.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![Ethyl 2-({[2-(4-chloro-2-methylphenoxy)acetohydrazido]carbonyl}amino)acetate](/img/structure/B2986688.png)